2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. It is a potential drug candidate that has garnered significant attention in the scientific community due to its diverse biological activities.
Scientific Research Applications
Antimicrobial Agents
A series of new 2-aminobenzamide derivatives has been synthesized and tested against various bacterial and fungal strains to explore their potential as antimicrobial agents . These compounds showed excellent antifungal activity against Aspergillus fumigatus and moderate to good antibacterial and antifungal activity against most of the other strains of bacteria and fungi .
Antitumor Activity
The same compound (FNA) also exhibited solid tumor cell inhibitory activities . It showed a significant inhibitory effect on the growth of HepG2 cells in vitro . Moreover, in vivo xenograft model studies revealed that FNA could inhibit tumor growth .
Apoptosis Inducer
FNA was found to promote apoptosis in HepG2 cells . This suggests its potential use as an apoptosis inducer in cancer therapy .
Cell Cycle Arrest
FNA was also found to cause G2/M phase arrest in HepG2 cells . This indicates its potential use in controlling the cell cycle in cancer therapy .
Enhancer of Anticancer Drugs
Drug combination results showed that FNA could improve the anticancer activity of taxol and camptothecin . This suggests its potential use as an enhancer of anticancer drugs .
Mechanism of Action
Mode of Action
2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide interacts with its targets, the HDACs, by inhibiting their enzymatic activity . This inhibition is especially potent against HDAC3, as indicated by an IC50 value of 95.48 nM .
Biochemical Pathways
By inhibiting HDACs, 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide affects the acetylation and deacetylation of histones, which are key processes in the regulation of gene expression . This can lead to changes in the transcription of various genes, impacting numerous biochemical pathways.
Result of Action
The inhibition of HDACs by 2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide can lead to antiproliferative effects on tumor cells . For instance, it has been shown to inhibit the growth of HepG2 cells with an IC50 value of 1.30 μM . It can also promote apoptosis and cause G2/M phase arrest in these cells .
properties
IUPAC Name |
2-amino-N-(4-fluorophenyl)-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-12-6-8-13(9-7-12)20-17(21)14-10-15(22-16(14)19)11-4-2-1-3-5-11/h1-10H,19H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDKAMLULPDWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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